2-Dodecylcyclobutanol

説明

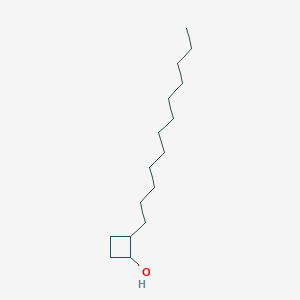

Structure

3D Structure

特性

分子式 |

C16H32O |

|---|---|

分子量 |

240.42 g/mol |

IUPAC名 |

2-dodecylcyclobutan-1-ol |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(15)17/h15-17H,2-14H2,1H3 |

InChIキー |

KQQDXZSSDDFAQU-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCC1CCC1O |

同義語 |

2-dodecylcyclobutanol |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Cyclobutanol (B46151) Ring Construction and Functionalization

The construction of the four-membered cyclobutanol ring is a key challenge in the synthesis of 2-dodecylcyclobutanol. Various methods have been developed for the formation of cyclobutane (B1203170) rings, with photochemical reactions being a prominent strategy.

Total Synthesis Approaches to this compound

Total synthesis of this compound involves the formation of the cyclobutane ring from non-cyclic starting materials. A common and powerful method for constructing cyclobutane rings is the [2+2] cycloaddition reaction. libretexts.org This can be achieved photochemically, thermally with specific substrates like ketenes, or through metal catalysis.

A plausible total synthesis of this compound would involve a [2+2] cycloaddition between a ketene (B1206846) equivalent and a long-chain alkene, such as 1-tetradecene (B72687). For instance, the reaction of a ketene or a ketene equivalent with 1-tetradecene would form a 2-dodecylcyclobutanone (B1216275) intermediate. This photochemical [2+2] cycloaddition is a well-established method for creating four-membered rings. libretexts.orgblogspot.com The resulting 2-dodecylcyclobutanone can then be reduced to the target alcohol, this compound.

The general strategy for the total synthesis can be outlined as follows:

[2+2] Cycloaddition: Reaction of an appropriate ketene or ketene precursor with 1-tetradecene to form the cyclobutanone (B123998) ring. Ketenes for these reactions can be generated in situ from acyl chlorides with a non-nucleophilic base.

Reduction: The subsequent reduction of the ketone functionality in 2-dodecylcyclobutanone yields this compound.

While direct examples for the total synthesis of this compound are not extensively documented in literature, the synthesis of various other 2-substituted cyclobutanones via [2+2] cycloadditions of ketenes with olefins is a known and practiced methodology. rsc.orgkib.ac.cn

Semi-synthetic Routes from Precursors (e.g., Reduction of 2-Dodecylcyclobutanone)

Semi-synthetic routes are often more practical and begin with a readily available precursor that already contains the cyclobutane ring. In the case of this compound, the most direct precursor is 2-dodecylcyclobutanone. This ketone is a known radiolytic product formed from the irradiation of foods containing palmitic acid. nih.gov The reduction of this ketone provides a straightforward pathway to the desired alcohol.

The reduction of a ketone to an alcohol is a fundamental transformation in organic synthesis. For the conversion of 2-dodecylcyclobutanone to this compound, various reducing agents can be employed.

The choice of reducing agent and reaction conditions is critical for optimizing the yield and selectivity of the reduction of 2-dodecylcyclobutanone.

Reductant Selection: A variety of hydride-based reducing agents can be used for the reduction of ketones. The reactivity and selectivity of these reagents differ, allowing for the optimization of the reaction.

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones. rsc.org It is relatively safe to handle and reactions are often performed in protic solvents like methanol (B129727) or ethanol. nih.gov Due to its mild nature, it is less likely to affect other functional groups that might be present in more complex substrates.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄. researchgate.net It can reduce a wider range of functional groups, including esters and carboxylic acids. Its high reactivity necessitates the use of anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). For a simple ketone reduction, LiAlH₄ would be effective but might be considered overly reactive if chemoselectivity is a concern in a more complex molecule.

Diisobutylaluminum Hydride (DIBAL-H): This is another versatile reducing agent, but it is often used for the partial reduction of esters to aldehydes. It can also reduce ketones.

For the specific reduction of 2-dodecylcyclobutanone, sodium borohydride would be a suitable and convenient choice, offering high yields under mild conditions.

Reaction Conditions: The optimization of the reduction protocol also involves adjusting the reaction conditions to maximize the yield and purity of the product.

Solvent: The choice of solvent can influence the reaction rate and selectivity. For NaBH₄ reductions, alcoholic solvents are common. For LiAlH₄, anhydrous ethers are required.

Temperature: Ketone reductions are typically carried out at temperatures ranging from 0 °C to room temperature. Lower temperatures can sometimes improve selectivity.

Stoichiometry: The molar ratio of the reducing agent to the ketone is an important parameter. A slight excess of the reducing agent is often used to ensure complete conversion of the starting material. nih.gov

Work-up: After the reduction is complete, a careful work-up procedure is necessary to quench any excess reducing agent and to isolate the alcohol product. This typically involves the addition of a protic source, such as water or a dilute acid.

An example of a typical reduction protocol for a ketone like 2-dodecylcyclobutanone using sodium borohydride would involve dissolving the ketone in methanol, cooling the solution in an ice bath, and then adding sodium borohydride portion-wise. The reaction would be monitored by a suitable technique like thin-layer chromatography (TLC) until completion.

Below is an interactive data table summarizing the properties of common reducing agents for the synthesis of this compound.

| Reducing Agent | Formula | Reactivity | Typical Solvents | Key Considerations |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild, selective for aldehydes and ketones | Methanol, Ethanol, Water | Safe and easy to handle. nih.govrsc.org |

| Lithium Aluminum Hydride | LiAlH₄ | Strong, reduces most carbonyl compounds | Anhydrous Diethyl Ether, THF | Reacts violently with protic solvents. researchgate.net |

| Diisobutylaluminum Hydride | DIBAL-H | Versatile, can be used for partial reductions | Anhydrous Toluene, Hexane, THF | Often used at low temperatures. |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The reduction of 2-dodecylcyclobutanone results in the formation of a new stereocenter at the carbon bearing the hydroxyl group. This leads to the possibility of forming diastereomers (cis and trans isomers) and, if the starting material is chiral and enantiomerically pure, controlling the absolute stereochemistry of the newly formed center. The stereoselective synthesis of specific enantiomers or diastereomers of this compound can be achieved using chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be employed in a [2+2] cycloaddition reaction to first generate an enantiomerically enriched 2-dodecylcyclobutanone. For example, a ketene bearing a chiral auxiliary could be reacted with 1-tetradecene. The chiral auxiliary would direct the cycloaddition to occur from one face of the alkene, leading to a cyclobutanone with a specific stereochemistry. Subsequent reduction of this enantiomerically pure ketone would then yield the corresponding enantiomer of this compound.

Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used to control the stereochemistry of various reactions, including aldol (B89426) reactions and cycloadditions. blogspot.comsioc-journal.cn The general principle involves attaching the chiral auxiliary to one of the reactants, performing the stereoselective reaction, and then cleaving the auxiliary.

Asymmetric Catalysis in Cyclobutanol Synthesis

Asymmetric catalysis is a powerful strategy for the synthesis of chiral molecules, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.govajchem-b.com This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.

For the stereoselective synthesis of this compound, asymmetric catalysis could be applied at the reduction step of 2-dodecylcyclobutanone. This is known as asymmetric hydrogenation. Chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands, can selectively deliver a hydride to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. nih.govwikipedia.org

The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. For example, Noyori-type catalysts, which are ruthenium complexes with chiral diamine and diphosphine ligands, are highly effective for the asymmetric hydrogenation of a wide range of ketones. mdpi.com

The following table provides a conceptual overview of stereoselective strategies applicable to the synthesis of this compound.

| Strategy | Description | Key Reagents/Catalysts | Applicable Step |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. wikipedia.orgsigmaaldrich.com | Evans Oxazolidinones, Camphorsultams | [2+2] Cycloaddition |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity. nih.govajchem-b.com | Chiral Ru, Rh, or Ir complexes (e.g., Noyori catalysts) | Reduction of Ketone |

Diastereoselective Control in Ring-Forming Reactions

The synthesis of this compound, particularly with stereocontrol, is crucial for obtaining analytical standards and for studying the stereochemical outcomes of chemical reactions. The four-membered cyclobutane ring can be constructed through various methods, with [2+2] cycloadditions being the most direct strategy. chemrxiv.org Achieving diastereoselectivity in these reactions is a significant challenge but can be addressed through several advanced approaches.

One effective strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a reactant to guide the stereochemical course of a reaction, after which they are removed. For instance, Ellman's chiral tert-butanesulfinamide is a highly effective auxiliary for the stereoselective synthesis of chiral amines and can be adapted for related transformations. osi.lv By forming a chiral ketimine intermediate, it is possible to direct the diastereoselective reduction to yield specific stereoisomers of the corresponding amine, a strategy that can be conceptually extended to the synthesis of substituted cyclobutanes. osi.lv

Another powerful method is catalyst-controlled synthesis. Recent advancements have shown that photocatalysis using quantum dots (QDs) can achieve excellent diastereoselectivity and tunable regioselectivity in [2+2] photocycloadditions. chemrxiv.org The self-assembly of substrate molecules on the surface of the QD can direct the cycloaddition to form specific diastereomers, such as syn products, with high selectivity. chemrxiv.org The precise control over the catalyst's energy levels allows for efficient and selective coupling, overcoming a major hurdle in cyclobutane synthesis. chemrxiv.org

Furthermore, chelation control can be employed to direct the stereochemical outcome. For example, in the synthesis of related oxygenated spiroketals, zinc salts have been used to control the stereochemistry by forming chelated intermediates, which favors the formation of otherwise thermodynamically disfavored isomers. beilstein-journals.org This principle of using metal chelation to create a rigid transition state can be applied to ring-forming reactions to synthesize specific diastereomers of substituted cyclobutanols.

The table below summarizes strategies for achieving diastereoselective control in the synthesis of substituted cyclobutanes.

| Method | Principle | Key Features | Potential Application to this compound |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the reaction pathway. osi.lv | High efficiency; auxiliary is removable. | Formation of a chiral intermediate to guide the cyclization or reduction step. |

| Photocatalysis with Quantum Dots | Substrate self-assembly on the catalyst surface guides stereochemistry. chemrxiv.org | Tunable regioselectivity and high diastereoselectivity. | Direct [2+2] cycloaddition of appropriate precursors to form the cyclobutane ring with desired stereochemistry. |

| Chelation Control | Use of metal ions (e.g., Zn²⁺) to form a rigid, stereodirecting intermediate. beilstein-journals.org | Access to thermodynamically less stable isomers. beilstein-journals.org | Controlling the approach of reagents during cyclization by chelating to the hydroxyl group or a precursor. |

Derivatization and Chemical Modification of the Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for chemical modification, enabling the synthesis of new derivatives and facilitating analysis.

Esterification and etherification are fundamental transformations of the hydroxyl group. These reactions replace the active hydrogen of the alcohol, which can reduce polarity, alter volatility, and introduce new functional groups. gcms.czyoutube.com

Esterification: This reaction typically involves treating the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), often in the presence of an acid catalyst. byjus.com For example, this compound can be reacted with acetic anhydride to form 2-dodecylcyclobutyl acetate. Amide acetals, like N,N-dimethylformamide dimethyl acetal, also serve as effective reagents for converting alcohols to their corresponding methyl ethers or esters under mild conditions. researchgate.net

Etherification: The formation of an ether involves replacing the hydroxyl proton with an alkyl or aryl group. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. youtube.com For sensitive substrates, reagents like t-butyl 2,2,2-trichloroacetimidate in the presence of a catalyst can be used for the preparation of t-butyl ethers. researchgate.net

These reactions are summarized in the table below.

| Reaction Type | Typical Reagents | Product Type | Key Considerations |

| Esterification | Carboxylic acids, acid anhydrides, acid chlorides. byjus.com | Ester (e.g., 2-dodecylcyclobutyl acetate) | Often requires an acid catalyst; reaction with anhydrides or chlorides is generally faster. byjus.com |

| Etherification | Alkyl halides (with base), amide acetals. youtube.comresearchgate.net | Ether (e.g., 2-dodecyl-1-methoxycyclobutane) | Williamson synthesis requires a strong base; amide acetals offer a milder alternative. researchgate.net |

The secondary alcohol of this compound can be oxidized to its corresponding ketone, 2-dodecylcyclobutanone. acs.orgacs.org This transformation is a key step in the synthesis of the ketone, which is a well-established marker for identifying irradiated foods containing palmitic acid. acs.orgacs.org

The synthesis of 2-dodecylcyclobutanone from a suitable precursor often involves a final oxidation step. A common synthetic route starts with the reaction of cyclobutanone with dodecylmagnesium bromide (a Grignard reagent) to produce the tertiary alcohol, 1-dodecylcyclobutanol. This is followed by an acid-catalyzed dehydration to yield 1-dodecylcyclobutene. Subsequent hydroboration-oxidation of the alkene produces this compound, which is then oxidized to the final ketone product, 2-dodecylcyclobutanone. acs.orggrafiati.com

Various oxidizing agents can be employed for the final oxidation step, with the choice of reagent depending on the desired selectivity and reaction conditions. Common reagents for oxidizing secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and Swern oxidation conditions (using dimethyl sulfoxide (B87167) and oxalyl chloride).

Derivatization of the hydroxyl group is frequently performed to improve the analytical properties of this compound, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. jfda-online.comresearchgate.net The primary goals of derivatization are to increase volatility, enhance thermal stability, and improve chromatographic peak shape. gcms.czresearchgate.net

Silylation: This is the most common derivatization technique for hydroxyl groups. chemcoplus.co.jp It involves replacing the active hydrogen of the -OH group with a trimethylsilyl (B98337) (TMS) group or a similar silyl (B83357) group. chemcoplus.co.jpsigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. sigmaaldrich.com The resulting TMS ether is more volatile and less polar than the parent alcohol, leading to better performance in GC analysis. gcms.cz For instance, tert-butyldimethylsilyl (TBDMS) ethers, formed using reagents like MBDSTFA, are significantly more stable to hydrolysis than TMS ethers, which can be advantageous. chemcoplus.co.jp

Acylation: This involves converting the hydroxyl group into an ester, often one containing fluorine atoms to enhance detectability by electron capture detectors (ECD). Reagents such as pentafluoropropionic anhydride are used for this purpose. jfda-online.com

Other Tags: For liquid chromatography-mass spectrometry (LC-MS), derivatizing agents can be used to introduce a permanent charge or a highly ionizable group into the molecule to enhance detection sensitivity. nih.govnih.gov For example, 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) can convert hydroxyl groups into N-methylpyridyl ether salts, which are readily detected by MS. nih.gov

| Derivatization Method | Reagent Example | Derivative Formed | Purpose |

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) sigmaaldrich.com | Trimethylsilyl (TMS) ether | Increase volatility and thermal stability for GC-MS. gcms.cz |

| Acylation | Acetic Anhydride mdpi.com | Acetate ester | Protect hydroxyl groups, prevent reactions, and enable accurate quantification. mdpi.com |

| Ionizable Tagging | 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) nih.gov | N-methylpyridyl ether salt | Enhance sensitivity in LC-MS by introducing a pre-ionized group. nih.gov |

Transformations Involving the Dodecyl Alkyl Chain

While the cyclobutane ring and hydroxyl group are the primary focus of many studies, the long dodecyl chain also presents opportunities for chemical modification.

Halogenation: The functionalization of unactivated C-H bonds in an alkyl chain is a challenging but valuable transformation. Free-radical halogenation is a classic method for introducing halogen atoms (chlorine or bromine) into an alkane chain. wikipedia.orgbyjus.com This reaction typically requires initiation by UV light or heat and proceeds via a chain mechanism. msu.edulibretexts.org However, this method often lacks selectivity, leading to a mixture of products where hydrogen atoms at various positions on the chain are substituted. byjus.comlibretexts.org For a long chain like dodecyl, this would result in a complex mixture of monochlorinated or monobrominated isomers. wikipedia.org Bromination is generally more selective than chlorination, preferentially reacting at tertiary C-H bonds, followed by secondary, and then primary. youtube.com

Remote Functionalization: More advanced methods aim for selective functionalization at specific positions, such as the terminal methyl group. For example, regioconvergent cross-coupling reactions have been developed that can functionalize the terminal position of linear alkanes. nih.gov This approach involves initial bromination to create a mixture of secondary alkyl bromides, followed by a palladium-catalyzed cross-coupling reaction that selectively forms a C-C bond at the terminal position. nih.gov While not yet specifically reported for this compound, these modern synthetic methods demonstrate the potential for selectively modifying the dodecyl chain.

The functionalization of long alkyl chains is an active area of research, with implications for creating novel materials and molecules with tailored properties. rsc.orgbeilstein-journals.org

Chain Elongation and Shortening Strategies

The modification of the alkyl chain in this compound is a key aspect of its synthetic chemistry, allowing for the creation of a diverse range of analogues. These transformations can be broadly categorized into chain elongation and chain shortening strategies, which involve the addition or removal of carbon atoms from the dodecyl group, respectively.

Chain Elongation Strategies

Chain elongation of the dodecyl group in this compound can be conceptually approached through established methods for extending the carbon skeleton of long-chain alcohols. While specific studies on this compound are not prevalent, the principles of C-C bond formation can be applied. One common strategy involves the conversion of the alcohol to a suitable leaving group, such as a halide or tosylate, followed by nucleophilic substitution with a carbon nucleophile.

For instance, the hydroxyl group of this compound could be converted to a bromide using a reagent like phosphorus tribromide. The resulting 2-dodecylcyclobutyl bromide can then be reacted with a Grignard reagent or an organocuprate to extend the chain.

Another potential approach involves the oxidation of the secondary alcohol to a ketone, followed by a Wittig reaction to introduce a carbon-carbon double bond. Subsequent hydrogenation would yield the elongated alkyl chain.

A CoA-dependent pathway, which elongates a carbon chain by two carbon units using acetyl-CoA, has been explored for the biosynthesis of longer-chain alcohols like 1-hexanol (B41254) from 1-butanol (B46404) in engineered microorganisms. acs.org This enzymatic approach could, in principle, be adapted for the modification of this compound.

The following table outlines a hypothetical multi-step synthesis for the chain elongation of this compound based on standard organic transformations.

Table 1: Hypothetical Reaction Scheme for Chain Elongation of this compound

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Tosylation | p-Toluenesulfonyl chloride, pyridine | 2-Dodecylcyclobutyl tosylate |

| 2 | Nucleophilic Substitution | Ethylmagnesium bromide in THF | 2-(1-Ethyltetradecyl)cyclobutanol |

| 3 | Oxidation | Pyridinium chlorochromate (PCC) | 2-(1-Ethyltetradecyl)cyclobutanone |

| 4 | Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi | 1-(1-Ethyltetradecyl)-1-methylenecyclobutane |

| 5 | Hydrogenation | H₂, Pd/C | 1-(1-Ethyltetradecyl)-1-methylcyclobutane |

Chain Shortening Strategies

Chain shortening of the dodecyl group in this compound can be achieved through various degradative chemical processes. A common method involves the oxidation of the terminal methyl group of the alkyl chain to a carboxylic acid, followed by a degradation reaction that shortens the chain by one carbon atom.

The Ruff degradation is a known method for shortening the carbon chain of sugars, which involves oxidation and decarboxylation. wikipedia.org A similar principle could be applied to the alkyl chain of this compound after selective oxidation.

A hypothetical pathway for shortening the dodecyl chain could involve a Barbier-Wieland degradation-type process. This would entail converting the terminal end of the dodecyl chain into a carboxylic acid, followed by a series of reactions to cleave a carbon atom.

The table below illustrates a conceptual pathway for the shortening of the dodecyl chain of this compound.

Table 2: Conceptual Pathway for Chain Shortening of this compound

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Selective Terminal Oxidation | Multi-step process to form a terminal carboxylic acid | 12-(Cyclobutyl)dodecanoic acid |

| 2 | Esterification | Methanol, acid catalyst | Methyl 12-(cyclobutyl)dodecanoate |

| 3 | Grignard Reaction | Phenylmagnesium bromide | 12-(Cyclobutyl)-1,1-diphenyl-dodecan-1-ol |

| 4 | Dehydration | Acetic anhydride | 12-(Cyclobutyl)-1,1-diphenyldodec-1-ene |

| 5 | Oxidative Cleavage | O₃, then Zn/H₂O | 11-(Cyclobutyl)undecanal |

| 6 | Oxidation | KMnO₄ | 11-(Cyclobutyl)undecanoic acid |

These strategies, while based on established chemical principles, would require empirical validation and optimization for the specific substrate of this compound. The reactivity of the cyclobutanol ring must also be considered, as it may undergo side reactions under the conditions used for chain modification.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). measurlabs.com This accuracy allows for the determination of the elemental composition and, consequently, the molecular formula of an unknown compound. utmb.eduthermofisher.com For 2-dodecylcyclobutanol (C₁₆H₃₂O), the exact mass can be calculated and compared to the experimental value.

Calculated Monoisotopic Mass: 254.2453 u

An HRMS instrument, such as an Orbitrap or TOF analyzer, can measure this mass with an error of less than 5 parts per million (ppm), confidently distinguishing it from other potential formulas with the same nominal mass. measurlabs.comutmb.edu

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are then analyzed. wikipedia.orgnationalmaglab.org This provides valuable structural information by revealing how the molecule breaks apart. researchgate.net

For this compound, the fragmentation pattern in MS/MS would be characteristic of its structure. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O) and alpha-cleavage (breaking the C-C bond adjacent to the oxygen). libretexts.org The cyclobutane (B1203170) ring can also undergo characteristic ring-opening or cleavage reactions.

Table 3: Predicted MS/MS Fragments for [this compound+H]⁺ This table outlines potential fragment ions and their corresponding m/z values that would aid in structural confirmation.

| Fragment Ion (m/z) | Proposed Loss/Structure | Structural Significance |

|---|---|---|

| 237.2347 | Loss of H₂O | Confirms presence of a hydroxyl group. |

| 197.2269 | Loss of C₄H₈ (butene) via ring cleavage | Indicates a four-membered ring structure. |

| 85.0653 | Cleavage yielding the [C₆H₁₃]⁺ fragment from the dodecyl chain | Confirms the presence of a long alkyl chain. |

| 57.0704 | Cleavage yielding the [C₄H₉]⁺ fragment from the dodecyl chain | Confirms the presence of a long alkyl chain. |

Isomers, such as the cis and trans forms of this compound, often have identical mass spectra and can be difficult to separate using standard chromatography. Ion Mobility Spectrometry (IMS), when coupled with mass spectrometry (IMS-MS), provides an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase. mdpi.comnih.gov

In an IMS cell, ions travel through a gas under the influence of an electric field. Compact ions experience fewer collisions with the gas and travel faster than more extended ions of the same m/z ratio. This difference in drift time allows for their separation. nih.gov The resulting property, the collision cross-section (CCS), is a characteristic value for a given ion and can be used to distinguish between isomers. mdpi.comrsc.org

The trans isomer of this compound is likely to adopt a more linear and extended conformation compared to the more folded structure of the cis isomer .

This difference in three-dimensional shape would result in distinct CCS values, allowing IMS-MS to separate and independently analyze the two stereoisomers, even if they co-elute from a liquid chromatography column. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. mdpi.com These techniques probe the vibrational energy states of molecules. jsscacs.edu.in For a vibration to be IR active, it must cause a change in the molecule's dipole moment, whereas for a vibration to be Raman active, it must cause a change in the molecule's polarizability. uci.edu

In the analysis of this compound, these methods are critical for confirming the presence of the hydroxyl (-OH) group, the cyclobutane ring, and the dodecyl chain (C₁₂H₂₅). The expected characteristic vibrational frequencies are detailed in Table 1.

The O-H stretching vibration is particularly diagnostic, appearing as a strong, broad band in the infrared spectrum, typically in the 3600-3200 cm⁻¹ region, due to intermolecular hydrogen bonding. libretexts.orgvscht.cz The C-O stretching vibration of the secondary alcohol is expected in the 1150-1075 cm⁻¹ range. vscht.cz The long dodecyl chain will produce prominent C-H stretching absorptions just below 3000 cm⁻¹ and various bending (scissoring, rocking) vibrations in the fingerprint region (1470-1350 cm⁻¹). docbrown.info The cyclobutane ring itself has characteristic vibrational modes, including ring deformation and CH₂ scissoring vibrations, though these can be complex and overlap with other signals. docbrown.infodtic.mil

Table 1: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges based on data for analogous functional groups and structures.

| Functional Group/Vibration | Technique | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | IR | 3600 - 3200 | Strong, Broad | Broadness is due to hydrogen bonding. libretexts.org |

| C-H Stretch (Alkyl & Ring) | IR, Raman | 3000 - 2850 | Strong (IR), Medium (Raman) | Characteristic of sp³ C-H bonds. vscht.cz |

| CH₂ Scissoring | IR, Raman | ~1465 | Medium | From both the dodecyl chain and cyclobutane ring. |

| C-O Stretch (Secondary Alcohol) | IR | 1150 - 1075 | Medium to Strong | Diagnostic for the secondary alcohol group. vscht.cz |

| Cyclobutane Ring Puckering/Deformation | Raman, IR | 1000 - 800 | Weak to Medium | Can be complex and difficult to assign definitively. dtic.mil |

Chiroptical Spectroscopies for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

This compound possesses at least two chiral centers (at C1 and C2 of the cyclobutane ring), meaning it can exist as multiple stereoisomers. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of these enantiomers and diastereomers. wikipedia.orglibretexts.org These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. scribd.comencyclopedia.pub

ECD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength, yielding a spectrum with positive or negative bands (Cotton effects). libretexts.org ORD, conversely, measures the variation of optical rotation with wavelength. wikipedia.org While related, ECD spectra often provide more localized and easily interpretable information, as the signals are confined to the absorption bands of the molecule's chromophores. ull.es

For a molecule like this compound, the inherent chromophores (hydroxyl and alkyl groups) absorb only in the far-UV region, making direct analysis challenging. To overcome this, a common strategy is chemical derivatization. encyclopedia.pub The hydroxyl group can be converted into an ester with a chromophoric group, such as a benzoate (B1203000) or naphthoate. The presence of these strong chromophores allows for the application of the exciton (B1674681) chirality method, a powerful non-empirical technique for determining absolute configuration based on the signs of the resulting split ECD signals. ull.es

The interpretation of the spectra is highly sensitive to the molecule's conformation. encyclopedia.pub The flexible dodecyl chain and the puckered nature of the cyclobutane ring mean that multiple low-energy conformations may exist in solution. Therefore, accurate determination of absolute configuration often requires computational modeling (e.g., using Time-Dependent Density Functional Theory, TD-DFT) to predict the ECD spectra for different possible stereoisomers and conformations, which are then compared with the experimental data. mdpi.comfaccts.de

X-ray Crystallography of Crystalline Derivatives or Analogues for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers. However, this technique requires a well-ordered single crystal, which can be difficult to obtain for flexible, long-chain alcohols like this compound that tend to be oils or waxes at room temperature.

To apply this technique, a solid crystalline derivative of this compound would need to be synthesized. vulcanchem.com Common derivatization strategies include forming esters or urethanes with rigid, planar groups that promote crystallization.

A crystallographic analysis would provide unambiguous confirmation of several key structural features:

Absolute Configuration: The precise (R/S) configuration at the C1 and C2 stereocenters would be determined. nih.gov

Relative Stereochemistry: The cis or trans relationship between the hydroxyl and dodecyl substituents on the cyclobutane ring would be unequivocally established.

Ring Conformation: The analysis would reveal the exact puckered conformation of the cyclobutane ring. aip.orgnih.gov Cyclobutane rings are typically non-planar, adopting a "puckered" or "butterfly" conformation to relieve torsional strain. sioc-journal.cn The degree of puckering, often described by a dihedral angle, would be precisely measured. rsc.org

Intermolecular Interactions: The crystal packing would show how the molecules arrange themselves, highlighting intermolecular forces such as hydrogen bonding involving the hydroxyl groups. mdpi.com

While a crystal structure for this compound itself is not publicly available, analysis of related functionalized cyclobutane structures confirms that X-ray crystallography is the gold standard for elucidating such detailed structural information. nih.govacs.orgnsf.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model molecular properties. These methods are fundamental for understanding the electronic environment and energetics of a molecule.

The determination of the electronic structure of 2-dodecylcyclobutanol would be the first step in its computational analysis. This involves solving the Schrödinger equation, which is typically approximated using methods like Density Functional Theory (DFT) or ab initio calculations. rsc.org

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic energy and structure based on the molecule's electron density. nih.gov For this compound, a DFT approach, perhaps using a functional like B3LYP with a basis set such as 6-31G(d), would be employed to optimize the molecular geometry and determine the ground-state energy. This calculation would reveal key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential map. These properties are crucial for predicting sites of electrophilic or nucleophilic attack.

Ab Initio Methods: Ab initio ("from the beginning") methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC), solve the Schrödinger equation with fewer approximations than DFT, often at a higher computational cost. These methods could be used to obtain more accurate energy values and to validate the results from DFT calculations, providing a high-confidence prediction of the molecule's electronic properties. rsc.org

Due to the flexible dodecyl chain and the puckered nature of the cyclobutane (B1203170) ring, this compound can exist in numerous conformations. libretexts.orgchemistrysteps.com A thorough conformational analysis is essential to identify the most stable three-dimensional structures.

This process would involve a systematic search of the potential energy surface. The dihedral angles of the dodecyl chain and the puckering angle of the cyclobutane ring would be systematically rotated. For each resulting structure, a geometry optimization and energy calculation (likely using DFT) would be performed. maricopa.edu The output is a map of various conformers and their relative energies. The structures corresponding to the lowest energy points on this map are the most stable conformers (energy minima). This analysis would reveal how the long alkyl chain folds and interacts with the cyclobutanol (B46151) headgroup, and whether intramolecular forces, such as hydrogen bonding from the hydroxyl group, stabilize certain conformations. ethz.ch

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. nmrdb.org For this compound, ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. univ-tlse3.fr

After obtaining the optimized, low-energy conformers, the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, would be used to calculate the magnetic shielding tensors for each carbon atom. These values are then converted into chemical shifts (ppm) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted shifts for the distinct carbon atoms in the cyclobutane ring and the dodecyl chain provide a theoretical spectrum that can be compared with experimental results. np-mrd.orgnmrdb.org

Below is a table of predicted ¹³C NMR chemical shifts for this compound, generated using an online prediction algorithm. Such predictions are based on a database of known structures and their experimental shifts.

| Carbon Atom Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (Carbon bearing -OH) | 70.5 |

| C2 (Carbon bearing dodecyl chain) | 45.1 |

| C3 | 28.3 |

| C4 | 15.9 |

| Dodecyl-C1' | 34.2 |

| Dodecyl-C2' to C11' | 22.7 - 31.9 |

| Dodecyl-C12' (Terminal methyl) | 14.1 |

Note: The values are estimates from a computational prediction tool and may differ from experimental values. The range for C2' to C11' represents the cluster of signals typical for the inner methylene (B1212753) groups of a long alkyl chain.

Molecular Dynamics Simulations

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.netreadthedocs.io MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. tanaffosjournal.ir

An MD simulation of this compound, either in a vacuum or in a simulated solvent box (e.g., water or a nonpolar solvent), would provide a view of its flexibility. livecomsjournal.org Starting from a low-energy conformation, the simulation would run for nanoseconds or even microseconds, tracking the movement of every atom. frontiersin.org

This would allow for the observation of dynamic processes, such as the puckering motion of the cyclobutane ring and the writhing of the dodecyl tail. The simulation trajectory can be analyzed to map the conformational landscape, showing not only the stable energy minima but also the energy barriers between them. This provides a more complete picture of the molecule's structural dynamics than static conformational analysis alone.

By simulating this compound in a solvent, one can analyze how it interacts with its environment. Key analyses would include:

Radial Distribution Functions (RDFs): Calculating the RDF between the hydroxyl group's oxygen or hydrogen and surrounding solvent molecules (e.g., water) would quantify the structure and strength of hydrogen bonding.

Solvent Accessible Surface Area (SASA): This analysis would measure the exposure of the hydrophobic dodecyl chain versus the hydrophilic cyclobutanol headgroup to the solvent, providing insight into how the molecule might orient itself at interfaces or aggregate.

These simulations are critical for understanding how the amphiphilic nature of this compound governs its behavior in different chemical environments.

Biological Interactions and Mechanistic Investigations Non Clinical Focus

Enzymatic Biotransformation Pathways

The formation of 2-dodecylcyclobutanol is primarily understood as a result of the biotransformation of its precursor, 2-dodecylcyclobutanone (B1216275) (2-DCB). This conversion is a critical step in the metabolic pathway of 2-DCB, a compound that can be formed in certain types of fat-containing foods.

In Vitro Enzymatic Reduction of 2-Dodecylcyclobutanone to this compound

Scientific studies have demonstrated that this compound is a metabolite of 2-dodecylcyclobutanone. This metabolic conversion has been successfully replicated in laboratory settings.

In one key study, 2-dodecylcyclobutanone was incubated for two hours at 37°C with a rat S9 post-mitochondrial supernatant fraction, which contains a mixture of cytosolic and microsomal enzymes. nih.gov The reaction required the presence of β-nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor. nih.gov Analysis of the incubation mixture using gas chromatography-mass spectrometry (GC-MS) confirmed the presence of a new peak that was identified as this compound. nih.gov The study observed a significant reduction in the concentration of the parent compound, 2-dodecylcyclobutanone, with only 23% recovered from the test incubations compared to 50% from control incubations lacking the enzymatic components. nih.gov This demonstrates a clear enzymatic conversion process.

The specific enzyme or enzymes responsible for the reduction of 2-dodecylcyclobutanone to this compound have not been definitively identified in the reviewed literature. However, the nature of the chemical reaction—the reduction of a ketone to an alcohol—and the requirement for the cofactor NADPH strongly suggest the involvement of enzymes from the oxidoreductase class.

Specifically, enzymes such as NADPH-dependent carbonyl reductases or members of the aldo-keto reductase (AKR) superfamily are likely candidates for catalyzing this biotransformation. These enzymes are known to be present in the S9 liver fractions used in the in vitro studies and specialize in the reduction of aldehydes and ketones.

While the S9 fraction also contains Cytochrome P450 (CYP) enzymes, these are primarily monooxygenases that catalyze oxidative reactions. Their direct involvement in the reduction of a cyclobutanone (B123998) is less probable, although some CYPs can perform reductive metabolism under specific conditions. Further research is needed to isolate and identify the specific enzyme isoforms responsible for this metabolic step.

Detailed characterization of the enzyme kinetics for the conversion of 2-dodecylcyclobutanone to this compound is not available in the current scientific literature. Such a characterization would typically involve determining key parameters like the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max).

K_m (Michaelis-Menten constant): This parameter represents the substrate concentration at which the enzyme operates at half of its maximum velocity. It is an inverse measure of the affinity of the enzyme for its substrate, 2-dodecylcyclobutanone. A lower K_m value would indicate a higher affinity.

V_max (Maximum velocity): This value represents the maximum rate at which the enzyme can catalyze the conversion of the substrate to the product when it is fully saturated with the substrate.

Without experimental data, a hypothetical representation of these kinetic parameters is provided below for illustrative purposes.

| Kinetic Parameter | Description | Hypothetical Value |

|---|---|---|

| K_m (Michaelis-Menten constant) | Substrate concentration at ½ V_max; indicates enzyme-substrate affinity. | Data Not Available |

| V_max (Maximum velocity) | Maximum rate of reaction at substrate saturation. | Data Not Available |

Metabolic Fate in Non-Human Biological Systems (e.g., Rodent Models)

The metabolic fate of 2-dodecylcyclobutanone has been investigated in rodent models, specifically Sprague-Dawley rats. nih.govacs.orgnih.gov These in vivo studies corroborate the findings from in vitro experiments, confirming that this compound is a bona fide metabolite in living organisms. nih.gov When rats were administered 2-dodecylcyclobutanone, subsequent analysis identified this compound, confirming that the metabolic reduction occurs within these biological systems. nih.gov

Another study found that after administering 2-dodecylcyclobutanone to rats for five days, only a small fraction of the unchanged compound was recovered in the feces (3-11%) and adipose tissue (~0.33%). acs.orgnih.gov This suggests that the majority of the compound is metabolized and eliminated from the body or potentially stored in tissues other than fat. acs.orgnih.gov

Investigations into the excretion pathways in animal models have provided insight into how this compound and its parent compound are eliminated from the body. In studies involving rats fed 2-dodecylcyclobutanone, the metabolite this compound was specifically detected in the feces. nih.gov This indicates that fecal excretion is a key elimination route for this metabolite.

In a separate study, researchers monitored urine from rats administered 2-dodecylcyclobutanone but did not recover any metabolites from the urine extracts, even after treatment with β-glucuronidase to detect potential glucuronide conjugates. acs.orgnih.gov This suggests that urinary excretion is not a primary pathway for the elimination of 2-dodecylcyclobutanone metabolites in rats.

| Biological Sample | Compound Detected | Animal Model | Finding |

|---|---|---|---|

| Feces | This compound | Rat | Identified as a metabolite of 2-DCB, indicating fecal excretion. nih.gov |

| Feces | 2-Dodecylcyclobutanone (unchanged) | Rat | 3-11% of the administered dose was recovered unchanged. acs.orgnih.gov |

| Urine | Metabolites of 2-DCB | Rat | No metabolites were recovered. acs.orgnih.gov |

| Adipose Tissue | 2-Dodecylcyclobutanone (unchanged) | Rat | Approximately 0.33% of the administered dose was recovered. acs.orgnih.gov |

Molecular Interactions with Cellular Components (e.g., Lipids, Proteins) in vitro

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the in vitro molecular interactions of this compound with cellular components such as lipids or proteins. Studies detailing its binding affinity for proteins like albumin, or its ability to interact with and permeate lipid membranes, have not been published. Therefore, this area remains a significant gap in the understanding of the biochemical behavior of this compound.

Lack of Publicly Available Research Data on this compound's Biological Interactions

A thorough review of available scientific literature reveals a significant gap in the research concerning the specific biological interactions of the chemical compound this compound. At present, there are no publicly accessible studies detailing its influence on artificial membrane structures or its binding affinity with purified receptors or enzymes in a non-clinical, non-drug-related context.

Consequently, it is not possible to provide a detailed, evidence-based article on the "Biological Interactions and Mechanistic Investigations" of this compound as outlined in the initial request. The specific subsections, "Influence on Artificial Membrane Structures" and "Ligand Binding Studies with Purified Receptors or Enzymes (non-drug related)," cannot be addressed due to the absence of empirical data in the scientific domain.

Further research and publication in peer-reviewed journals would be necessary to elucidate the biophysical and biochemical properties of this compound and to enable a comprehensive discussion of its interactions with biological systems.

Applications in Advanced Analytical Science and Chemical Technology

Role as an Analytical Reference Standard in Chemical Trace Analysis

An analytical reference standard is a highly purified compound used in quantitative and qualitative analysis to ensure the accuracy and reliability of analytical measurements. Based on the extensive use of its ketone analogue, 2-dodecylcyclobutanone (B1216275) (2-DCB), as a unique marker for irradiated foods, 2-dodecylcyclobutanol would serve a critical role in the accurate identification and quantification of trace amounts of this specific analyte. mdpi.orgnih.gov

The validation of analytical methods is essential to ensure they are reliable, reproducible, and fit for purpose. A purified standard of this compound would be indispensable for the calibration and validation of chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

In practice, this involves preparing a series of standard solutions of known concentrations. These are injected into the instrument to generate a calibration curve, which plots the instrument's response against the concentration of the analyte. canada.ca This curve is then used to determine the concentration of the analyte in unknown samples. For the related compound 2-DCB, both GC-MS and LC-MS/MS methods have been extensively developed and validated for its detection in food matrices. nih.govnih.gov Validation parameters typically assessed using the reference standard include linearity, accuracy, precision, and specificity. nih.govresearchgate.net

Table 1: Example Validation Parameters for Chromatographic Analysis of 2-Alkylcyclobutanones

| Parameter | Description | Typical Acceptance Criteria for 2-DCB Analysis |

|---|---|---|

| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | > 0.99 |

| Accuracy (% Recovery) | The closeness of the measured value to the true value, often assessed by analyzing spiked samples. | 80-120% |

| Precision (%RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | < 15% |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Dependent on matrix and instrumentation, often in the low µg/kg range. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interfering peaks at the retention time of the analyte in blank samples. |

This table is illustrative and based on typical validation requirements for trace analysis. researchgate.netmdpi.com

Developing methods with high sensitivity is crucial for detecting trace levels of chemical compounds. A reference standard of this compound would be essential for optimizing analytical parameters to achieve the lowest possible limits of detection (LOD) and quantification (LOQ). For its ketone analogue, 2-DCB, various strategies have been employed to enhance sensitivity. These include optimizing extraction procedures, such as using supercritical fluid extraction (SFE) or accelerated solvent extraction (ASE), and improving clean-up steps to reduce matrix interference. sciencerepository.org

In LC-MS/MS analysis, derivatization is a common technique to improve ionization efficiency and, consequently, sensitivity. For instance, 2-DCB has been derivatized with 2,4-dinitrophenylhydrazine, a reagent that reacts with ketones, leading to a significant increase in detection sensitivity. nih.govresearchgate.net Similarly, for this compound, derivatization of the hydroxyl group could be explored to enhance its response in both GC-MS and LC-MS analyses. Furthermore, advanced mass spectrometry techniques, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) in triple-quadrupole instruments, are used to improve selectivity and sensitivity by monitoring specific fragmentation patterns of the target analyte, a process that relies on the initial analysis of the pure standard. sciencerepository.org

Application as a Chemical Building Block for Advanced Materials

Chemical building blocks are molecules that can be used in the synthesis of more complex compounds or materials. nih.gov The unique structure of this compound, featuring a strained four-membered ring, a reactive hydroxyl group, and a long alkyl chain, makes it an interesting candidate for the synthesis of advanced materials.

The cyclobutane (B1203170) motif is a valuable component in polymer chemistry, imparting rigidity and unique thermal and mechanical properties to the polymer backbone. und.edu While direct polymerization of this compound is unlikely, it could be chemically modified to create monomers suitable for polymerization. For example, conversion of the alcohol to other functional groups could yield diol, diacid, or diamine monomers containing the cyclobutane ring. These functionalized monomers could then be used in step-growth polymerizations to create polyesters, polyamides, or polyurethanes.

The incorporation of the this compound moiety would introduce a bulky, hydrophobic dodecyl side chain into the polymer structure. This could significantly influence the polymer's properties, such as increasing its solubility in nonpolar solvents, lowering its glass transition temperature, and modifying its surface properties. The synthesis of cyclobutane-containing polymers is often achieved through [2+2] photocycloaddition of diolefinic monomers or via cycloaddition polymerization of dienes. nih.govacs.orggoogle.com The resulting polymers possess unique architectures that are not accessible through traditional polymerization methods.

Table 2: Potential Polymer Types Incorporating a this compound-Derived Monomer

| Monomer Derivative | Polymerization Method | Resulting Polymer | Potential Properties |

|---|---|---|---|

| Cyclobutane Diol | Polycondensation with a Diacid | Polyester | Increased hydrophobicity, modified thermal properties. |

| Cyclobutane Diacid | Polycondensation with a Diol | Polyester | Rigid backbone with flexible side chains. |

Amphiphilic molecules, which possess both hydrophilic (water-attracting) and lipophilic (fat-attracting) parts, include surfactants and are fundamental to a vast range of applications. The structure of this compound is inherently amphiphilic. The long C12 dodecyl chain provides a significant lipophilic tail, while the hydroxyl (-OH) group on the cyclobutane ring acts as a polar, hydrophilic head.

This molecule could serve as a direct precursor for novel surfactants. The rigid cyclobutane ring would act as a unique scaffold, differentiating it from typical linear surfactants. Research on other cyclobutane-based amphiphiles has shown that the stereochemistry (cis/trans arrangement of substituents) of the rigid ring significantly influences molecular organization and self-assembly. nih.govnih.gov Cationic, anionic, or non-ionic surfactants can be designed by chemically modifying the hydroxyl headgroup of this compound. For example, esterification with sulfuric acid would yield an anionic sulfate surfactant, while reaction with ethylene oxide could produce a non-ionic surfactant. nih.gov

Utilization in Catalysis and Reaction Chemistry

The strained nature of the cyclobutane ring makes it a reactive motif in organic synthesis, particularly in reactions catalyzed by transition metals. latrobe.edu.auresearchgate.net The ring strain energy of cyclobutane drives reactions such as ring-opening and rearrangement, providing pathways to more complex molecular architectures. researchgate.net

Cyclobutane derivatives can serve as valuable substrates in a variety of catalytic processes. Transition-metal catalysts, particularly those based on palladium, rhodium, nickel, and iron, can promote the activation and cleavage of the C-C bonds within the cyclobutane ring. latrobe.edu.aunih.govresearchgate.net This reactivity allows for the stereoselective synthesis of larger carbocyclic and heterocyclic systems. While specific catalytic reactions involving this compound are not documented, its cyclobutane core would be susceptible to such transformations.

Furthermore, the hydroxyl group of this compound could be modified to create a ligand for a metal catalyst. Ligands play a crucial role in catalysis by tuning the electronic and steric properties of the metal center, thereby controlling the activity and selectivity of the reaction. By attaching a coordinating group (e.g., a phosphine, amine, or carboxylate) to the cyclobutane scaffold, a novel ligand could be synthesized. The rigid cyclobutane structure could enforce a specific geometry around the metal center, potentially leading to high levels of stereocontrol in asymmetric catalysis. acs.org The long dodecyl chain might also be used to enhance the solubility of the catalyst in nonpolar reaction media.

No Information Available for this compound

Following a comprehensive and targeted search for the chemical compound “this compound,” it has been determined that there is no publicly available scientific literature, research data, or patents specifically pertaining to this molecule. Consequently, the generation of an article detailing its applications in advanced analytical science and chemical technology, as requested, cannot be fulfilled at this time.

The inquiry specified a detailed exploration of "this compound," focusing on the design and synthesis of its derived ligands and the investigation of their catalytic performance in organic reactions. However, extensive searches across multiple scientific databases and scholarly archives yielded no results for this particular compound. The search included broad and specific queries such as "this compound-derived ligands synthesis," "catalytic performance of this compound derivatives," and "applications of this compound in analytical science."

While the search did retrieve general information on the synthesis and applications of cyclobutane derivatives as a class of compounds, none of the available resources mentioned or provided data for the specific molecule with a dodecyl substituent at the 2-position of the cyclobutanol (B46151) ring.

Therefore, without any foundational research on the synthesis, properties, or reactivity of "this compound," it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline. The creation of content, including data tables and detailed research findings, would require speculation and would not be based on verifiable scientific evidence.

It is possible that "this compound" is a novel compound that has not yet been synthesized or characterized in published research, or it may be referred to by a different nomenclature in proprietary or classified research not accessible through public domains.

Until research on "this compound" becomes available in the public domain, a detailed article on its scientific applications as specified in the instructions cannot be produced.

Future Research Directions and Emerging Paradigms

Exploration of Unexplored Synthetic Pathways to Complex Cyclobutanol (B46151) Architectures

The current synthesis of 2-dodecylcyclobutanol is achieved through the straightforward reduction of its parent ketone, 2-dodecylcyclobutanone (B1216275), using reagents like sodium borohydride (B1222165). food.gov.uk However, the broader field of organic synthesis offers a rich tapestry of advanced methodologies for constructing complex cyclobutane (B1203170) and cyclobutanol frameworks that remain unexplored for this specific compound and its analogs. rsc.org

Future research could pivot towards leveraging modern synthetic strategies to create novel architectures based on the this compound scaffold. These methods include:

Transition-Metal-Mediated C-C Bond Cleavage: This powerful approach can rearrange readily available carbocyclic scaffolds into uniquely substituted molecules that are otherwise difficult to synthesize. nih.gov Rhodium(I)-catalyzed ring-opening of cyclobutanols and Palladium-catalyzed two-fold C-C bond cleavage are emerging as potent tools for skeletal remodeling. nih.govacs.org Applying these to derivatives of this compound could yield novel acyclic ketones with precise stereocenters.

Photocatalysis and [2+2] Cycloadditions: Visible-light photocatalysis enables intramolecular [2+2] cycloadditions to build complex, fused cyclobutane systems with high diastereoselectivity. nih.govacs.org This could be adapted to create polycyclic structures incorporating the this compound motif.

Ring Contraction and Expansion: Methodologies such as the tandem Wittig reaction-ring contraction of α-hydroxycyclobutanones can produce highly functionalized cyclopropanes. organic-chemistry.org Conversely, photochemical ring expansion of cyclopropyl (B3062369) derivatives can yield cyclobutenoates, offering a pathway to unsaturated four-membered rings. utdallas.edu These strategies could diversify the core structure, transforming the cyclobutanol ring into other valuable carbocycles.

C-H Functionalization: The direct functionalization of C-H bonds is a highly efficient strategy for elaborating molecular scaffolds. nih.gov This logic has been applied to synthesize cis-1,3-difunctionalized cyclobutanes from cyclobutyl ketones, presenting a pathway to introduce additional functional groups onto the cyclobutane ring of a this compound precursor with high stereocontrol. nih.gov

These advanced synthetic routes would enable the creation of a library of this compound analogs with varied stereochemistry and substitution patterns, which is essential for exploring structure-activity relationships in potential applications.

Integration of Advanced Spectroscopic and Computational Approaches for Deeper Structural Insights

A comprehensive understanding of the three-dimensional structure and electronic properties of this compound is critical for predicting its reactivity and interactions. While standard analytical techniques are sufficient for basic identification, integrating state-of-the-art spectroscopic and computational methods would provide unprecedented structural detail.

Advanced NMR Spectroscopy: High-field Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques like COSY, HSQC, and HMBC, can offer unambiguous assignment of all proton and carbon signals. nih.gov These methods are exceptionally powerful for resolving the complex signatures of molecules with long aliphatic chains and multiple stereocenters. copernicus.org For mixtures or reaction monitoring, diffusion-ordered spectroscopy (DOSY) can help distinguish between different components. acs.org

High-Resolution Mass Spectrometry (MS): Techniques such as Fourier-transform ion cyclotron resonance mass spectrometry (FTICR-MS) provide ultra-high mass accuracy and resolution, allowing for the confident determination of elemental composition. copernicus.org Coupling comprehensive two-dimensional liquid chromatography with mass spectrometry (LCxLC-MS) can separate complex mixtures of related lipid derivatives by different chemical properties in each dimension, which would be invaluable for analyzing synthetic or biological samples containing various this compound isomers and byproducts. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the different possible conformations of this compound and predict their relative energies. nih.gov Such computational studies are crucial for understanding the mechanism of synthetic reactions, predicting the outcomes of unexplored pathways, and rationalizing the observed stereoselectivity in reactions like C-H functionalization. nih.govresearchgate.net

The synergy between these advanced analytical techniques and computational modeling will be instrumental in building a complete structural and electronic profile of this compound and its derivatives.

Expanding the Understanding of Biotransformation Mechanisms and Enzymatic Catalysis Beyond Known Pathways

The transformation of 2-dodecylcyclobutanone to this compound has been identified as a metabolic pathway in vivo. researchgate.netniph.go.jp However, the specific enzymes responsible for this reduction remain uncharacterized. A deeper investigation into the enzymology of this process is a key area for future research.

Emerging research paradigms in this area include:

Identifying the Responsible Enzymes: The biotransformation of xenobiotics often involves broad-specificity enzymes like cytochrome P450s (CYPs) or aldo-keto reductases (AKRs). frontiersin.orgissx.org Future work should focus on in vitro studies using human and animal liver microsomes or recombinant enzymes to pinpoint the specific enzyme families that catalyze the reduction of the cyclobutanone (B123998) ring.

Exploring Other Lipid-Modifying Pathways: The broader field of lipid metabolism involves a vast array of enzymatic reactions, including oxidation, hydrolysis, and esterification, catalyzed by enzymes such as lipoxygenases (LOXs), phospholipases, and lipases. redalyc.orgoup.com It is conceivable that this compound could be a substrate for other enzymatic modifications, such as glycosylation or esterification at its hydroxyl group, leading to novel metabolites.

Chemoenzymatic Synthesis: Harnessing enzymes for synthetic purposes offers a green and highly selective alternative to traditional chemical methods. redalyc.orgresearchgate.net Once the enzymes responsible for modifying this compound or its precursor are identified, they could be employed in biocatalytic systems. For example, enzyme-catalyzed carbene transfer has been used to create optically active cyclopropanes, and similar biocatalytic strategies could be developed for the stereoselective synthesis of cyclobutanol derivatives. utdallas.edu

Understanding these biological pathways is not only crucial for toxicological assessment but also opens the door to novel biotechnological applications and the "green" synthesis of chiral molecules.

Development of Novel Analytical Methodologies for Ultra-Trace Detection

The detection of 2-dodecylcyclobutanone as a marker for food irradiation has driven the development of sensitive analytical methods, typically involving gas or liquid chromatography coupled with tandem mass spectrometry (GC-MS/MS or LC-MS/MS). food.gov.ukrsc.org However, detecting its metabolite, this compound, at ultra-trace levels in complex biological or environmental matrices requires even more advanced analytical technologies.

Future developments in this area could focus on:

Advanced Mass Spectrometry Techniques: Proton-transfer reaction mass spectrometry (PTR-MS) is an emerging online technique that allows for the real-time monitoring of volatile organic compounds without extensive sample preparation. frontiersin.org This could be a powerful tool for detecting volatile derivatives or fragments of this compound.

Novel Derivatization Strategies: The hydroxyl group of this compound is a prime target for chemical derivatization to enhance its volatility for GC analysis or its ionization efficiency for MS analysis. food.gov.uk Research into new derivatizing agents that are more sensitive or selective could significantly improve detection limits.

Sensor-Based Technologies: The development of electronic noses (E-noses) and other chemical sensor arrays offers a paradigm shift from traditional chromatography. frontiersin.org These devices provide rapid, non-destructive, and potentially portable analysis of complex gas samples. While still an emerging area, creating sensors with high specificity for cyclobutanol derivatives could revolutionize in-field or rapid screening applications.

Comprehensive Multi-dimensional Chromatography: As mentioned, LCxLC-MS provides exceptional separating power for complex samples. researchgate.net Optimizing these systems specifically for lipid metabolites like this compound could enable its quantification in challenging matrices where it co-elutes with interfering compounds in one-dimensional systems.

The following table summarizes and compares potential analytical methodologies for the ultra-trace detection of this compound.

Table 1: Comparison of Potential Analytical Methodologies for Ultra-Trace Detection

| Technique | Principle | Potential Advantage for this compound | Key Challenge |

|---|---|---|---|

| LC-MS/MS with Derivatization | Chromatographic separation followed by mass analysis of specific fragments after chemical modification. | High specificity and sensitivity; established methodology. | Requires development of novel, highly efficient derivatization agents. |

| GCxGC-TOF-MS | Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry. | Superior separation of isomers and complex mixtures. | Requires derivatization to improve volatility; instrumentation complexity. |

| PTR-MS | Soft chemical ionization using protonated water, allowing for real-time VOC detection. | Rapid, online analysis with no sample preparation. | Potential for fragmentation; may lack isomeric specificity. |

Unconventional Applications in Interdisciplinary Chemical Science and Engineering

Beyond its role as a metabolite, the unique structure of this compound suggests several unconventional applications that bridge chemistry, materials science, and medicinal chemistry. The combination of a strained, conformationally restricted cyclobutane ring and a long, flexible dodecyl chain is a feature that can be exploited in rational molecular design. nih.gov

Potential interdisciplinary applications to be explored include:

Medicinal Chemistry: Saturated carbocycles like cyclobutane are increasingly incorporated into drug candidates to improve metabolic stability, reduce planarity, and provide specific 3D orientations for pharmacophore groups. nih.govru.nl The this compound scaffold could serve as a novel starting point for designing enzyme inhibitors or lipid-interacting agents, where the dodecyl chain facilitates membrane anchoring and the cyclobutanol core presents functional groups in a constrained geometry.

Materials Science: The ring strain of the cyclobutane moiety can be harnessed in ring-opening polymerization to create novel polymers. rsc.org Functionalized cyclobutanes can be used as monomers to synthesize polymers with unique thermal and mechanical properties. The this compound molecule could potentially be converted into a monomer for creating functional polymers, with the long alkyl chain imparting hydrophobicity or acting as a plasticizer within the polymer matrix.

Synthetic Building Blocks (Synthons): The cyclobutanol ring is a versatile intermediate in organic synthesis. researchgate.net Reactions that cleave the C-C bonds of the ring can lead to the stereocontrolled formation of acyclic structures that would be difficult to make otherwise. nih.gov As such, chiral derivatives of this compound could serve as valuable synthons for the total synthesis of complex lipids or other natural products.

The exploration of these unconventional applications depends heavily on the development of the robust synthetic and analytical methods discussed in the preceding sections.

Q & A

Q. What strategies optimize this compound’s crystallization for X-ray diffraction studies, given its alkyl chain flexibility?

- Methodological Answer: Screen crystallization conditions (slow evaporation, vapor diffusion) using PEG-based precipitants. Modify alkyl chain length in analogs to reduce conformational disorder. Resolve crystal packing via cryo-XRD and analyze using SHELX .

Guidelines for Data Presentation

- Tables/Figures : Use ACS-style tables to compare synthetic yields or spectral data. For MD simulations, include 3D renderings with PyMOL/VMD, highlighting key interactions .

- Contradiction Analysis : Address discrepancies by creating a comparison matrix of methodologies, results, and limitations from prior studies .

- Ethical Compliance : Document safety protocols (e.g., fume hood use, waste disposal) when handling this compound, adhering to institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。